3-(1-Propylbenzimidazol-2-yl)propan-1-ol

Lipophilicity ADME Drug Design

This N1-propylated benzimidazole is the preferred procurement choice when tuned ADME properties are required. Its computed LogP of 2.64 (Δ+1.4 vs non-propylated analog CAS 2403-66-9) predicts superior passive membrane permeability critical for intracellular kinase targets. The terminal primary alcohol enables versatile functionalization—oxidation, esterification, or mesylation—distinct from the secondary alcohol regioisomer (CAS 890640-88-7). Procurement ensures SAR fidelity in lead optimization and analytical method development. Available as ≥98% reference standard.

Molecular Formula C13H18N2O
Molecular Weight 218.29g/mol
CAS No. 305347-61-9
Cat. No. B381477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Propylbenzimidazol-2-yl)propan-1-ol
CAS305347-61-9
Molecular FormulaC13H18N2O
Molecular Weight218.29g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1CCCO
InChIInChI=1S/C13H18N2O/c1-2-9-15-12-7-4-3-6-11(12)14-13(15)8-5-10-16/h3-4,6-7,16H,2,5,8-10H2,1H3
InChIKeyZIEKLCSJJXCRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Propylbenzimidazol-2-yl)propan-1-ol (CAS 305347-61-9): Procurement-Ready Physicochemical and Structural Profile


3-(1-Propylbenzimidazol-2-yl)propan-1-ol (CAS 305347-61-9) is an N1-propylated benzimidazole derivative bearing a 3-hydroxypropyl substituent at the C2 position, with molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . As a member of the 2-alkylbenzimidazole class, it is distinguished from its non-propylated progenitor 3-(1H-benzo[d]imidazol-2-yl)propan-1-ol (CAS 2403-66-9) by the presence of a lipophilic N1-propyl chain, which is predicted to significantly alter its computed LogP (2.64), boiling point (410.9±28.0 °C), and density (1.1±0.1 g/cm³) relative to the parent scaffold . These computational physicochemical properties, sourced from the authoritative Chemsrc database, provide the foundational data required for procurement specification and analytical method development.

Why 3-(1-Propylbenzimidazol-2-yl)propan-1-ol Cannot Be Replaced by Unsubstituted or Amino Analogs: A Lipophilicity-Driven Selectivity Argument


Generic substitution of 3-(1-Propylbenzimidazol-2-yl)propan-1-ol with its non-propylated analog (CAS 2403-66-9) or its amino derivative (CAS 600180-34-5) is pharmacochemically unsound due to a predicted LogP shift of approximately +1.4 units, which drives differential membrane permeability, CYP450 inhibition potential, and protein binding . While direct comparative biochemical data for this specific compound are absent from the primary literature, the well-established structure-activity relationship (SAR) within the benzimidazole class demonstrates that N1-alkylation with a propyl group versus hydrogen or an amino linker produces non-interchangeable pharmacokinetic and target-engagement profiles [1]. Consequently, any research program or industrial process that has been optimized around this specific scaffold cannot assume functional equivalence with its closest analogs without risking significant deviations in solubility, metabolic stability, or off-target activity.

Quantitative Differentiation Evidence for 3-(1-Propylbenzimidazol-2-yl)propan-1-ol Against Its Closest Analogs


Lipophilicity-Driven Differentiation: LogP Comparison Against the Non-Propylated Parent Scaffold

The computed octanol-water partition coefficient (LogP) for 3-(1-Propylbenzimidazol-2-yl)propan-1-ol is 2.64, as reported by Chemsrc . In contrast, the non-propylated parent scaffold, 3-(1H-benzo[d]imidazol-2-yl)propan-1-ol (CAS 2403-66-9), has an estimated LogP of approximately 1.2 based on fragment-based calculation methods [1]. This represents a LogP increase of ~1.4 units, corresponding to a predicted ~25-fold increase in octanol-phase partitioning, which fundamentally alters the compound's suitability for membrane-permeation-dependent assays or formulations.

Lipophilicity ADME Drug Design

Structural Isomer Differentiation: Regioisomeric Comparison with 1-(1-Propylbenzimidazol-2-yl)propan-1-ol

3-(1-Propylbenzimidazol-2-yl)propan-1-ol (CAS 305347-61-9) and its regioisomer 1-(1-Propylbenzimidazol-2-yl)propan-1-ol (CAS 890640-88-7) share the identical molecular formula C13H18N2O and molecular weight (218.29 g/mol) . The regioisomer places the hydroxyl group on the alpha-carbon of the propyl chain, whereas the target compound bears the hydroxyl on the terminal (gamma) carbon, resulting in a secondary alcohol for the isomer versus a primary alcohol for the target compound. This difference is expected to produce distinct reactivity profiles in oxidation and derivatization reactions, and it alters hydrogen-bonding capacity, as confirmed by the differing InChI keys: ZIEKLCSJJXCRJA (target) vs. the isomer's distinct identifier.

Structural Isomerism Chemical Synthesis Analytical Chemistry

Boiling Point and Flash Point: Process Safety Differentiation Against the Non-Propylated Analog

The computed boiling point of 3-(1-Propylbenzimidazol-2-yl)propan-1-ol is 410.9±28.0 °C at 760 mmHg, and its flash point is 202.3±24.0 °C . In comparison, the non-propylated analog 3-(1H-benzo[d]imidazol-2-yl)propan-1-ol (CAS 2403-66-9) has a significantly lower predicted boiling point of approximately 442 °C at 760 mmHg [1]. The target compound's lower boiling point (~31 °C lower) is contrary to the expected trend based on molecular weight alone, indicating that the N1-propyl group disrupts intermolecular hydrogen bonding in the liquid phase, thereby reducing the enthalpy of vaporization. This has direct implications for distillation-based purification and high-temperature reaction compatibility.

Process Chemistry Thermal Stability Safety Data

Computed Density as a Formulation and Handling Parameter

The computed density of 3-(1-Propylbenzimidazol-2-yl)propan-1-ol is 1.1±0.1 g/cm³ . The non-propylated analog 3-(1H-benzo[d]imidazol-2-yl)propan-1-ol (CAS 2403-66-9) has a significantly higher predicted density of 1.241 g/cm³ [1]. This density reduction (Δ ≈ -0.14 g/cm³, or -11%) upon N1-propylation is consistent with the disruption of crystal packing by the flexible propyl chain, resulting in a less compact liquid phase. For procurement, density directly affects volume-to-mass conversions, shipping classifications, and formulation calculations.

Formulation Analytical Chemistry Material Science

Optimal Procurement and Application Scenarios for 3-(1-Propylbenzimidazol-2-yl)propan-1-ol Based on Verified Differentiation Evidence


Medicinal Chemistry: Scaffold Optimization Requiring Enhanced Lipophilicity

In kinase inhibitor or antimicrobial lead optimization programs where the non-propylated benzimidazole scaffold (CAS 2403-66-9) has demonstrated target engagement but insufficient cellular permeability, 3-(1-Propylbenzimidazol-2-yl)propan-1-ol (CAS 305347-61-9) is the preferred procurement choice. Its computed LogP of 2.64 (Δ +1.4 vs. parent) predicts substantially improved passive membrane diffusion, which is critical for intracellular target access . The benzimidazole class is a validated kinase inhibitor scaffold, and N1-alkylation is a well-precedented strategy for tuning ADME properties without ablating hinge-binding capacity [1]. Researchers should prioritize this compound when the synthetic route or SAR hypothesis specifically requires an N1-propyl, C2-hydroxypropyl substitution pattern.

Synthetic Chemistry: Intermediate for Derivatization via Terminal Primary Alcohol

The terminal (gamma) primary alcohol in 3-(1-Propylbenzimidazol-2-yl)propan-1-ol provides a versatile synthetic handle for further functionalization—including oxidation to the carboxylic acid, esterification, or mesylation for nucleophilic displacement—that is mechanistically distinct from the secondary alcohol present in the regioisomer 1-(1-Propylbenzimidazol-2-yl)propan-1-ol (CAS 890640-88-7) . Procurement of the correct regioisomer is essential for synthetic sequences that require primary alcohol reactivity. The computed boiling point (410.9±28.0 °C) and flash point (202.3±24.0 °C) further inform safe handling during solvent evaporation and distillation steps [1].

Analytical Reference Standard and Method Development

3-(1-Propylbenzimidazol-2-yl)propan-1-ol serves as a reference standard for HPLC, GC, or NMR method development when analytical separation from its non-propylated analog or regioisomer is required. The distinct InChI key (ZIEKLCSJJXCRJA-UHFFFAOYSA-N) provides an unambiguous digital identity for database cross-referencing . Its computed density of 1.1±0.1 g/cm³ supports accurate standard preparation when gravimetric measurement is not feasible [1]. Laboratories developing purity or impurity profiling methods for benzimidazole-based drug candidates should procure this compound as a characterized reference material.

Physicochemical Profiling in Early Drug Discovery

In early drug discovery, experimental determination of LogP, solubility, and permeability for 3-(1-Propylbenzimidazol-2-yl)propan-1-ol is warranted based on its computed LogP of 2.64, which places it in a favorable range for CNS drug-likeness . The measured physicochemical properties can then be compared directly against the non-propylated parent scaffold (estimated LogP ~1.2) to quantify the contribution of N1-propylation to overall drug-likeness. This compound is the appropriate procurement choice for structure-property relationship (SPR) studies focused on the impact of N1-alkylation in the benzimidazole series.

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